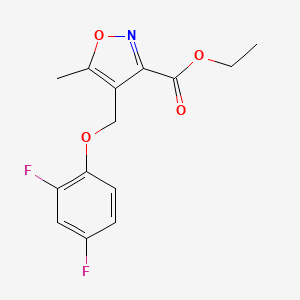

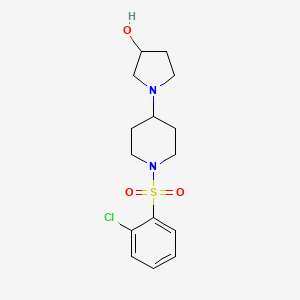

![molecular formula C23H22ClN3O2S B2861849 N-(4-chlorophenethyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide CAS No. 941880-22-4](/img/structure/B2861849.png)

N-(4-chlorophenethyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thiazoles are a class of organic compounds that include a five-membered ring of four carbon atoms and one nitrogen atom. The thiazole ring is a component of larger compounds, including some pharmaceuticals and synthetic materials .

Synthesis Analysis

Thiazoles can be synthesized through several methods, including the reaction of α-haloketones with thioamides . The specifics of the synthesis would depend on the exact substituents desired on the thiazole ring .Molecular Structure Analysis

The thiazole ring is planar and aromatic. It has 6 π-electrons, which fulfills Hückel’s rule for aromaticity . The electron-deficient nature of the thiazole ring can enable efficient intermolecular π–π overlap .Chemical Reactions Analysis

Thiazoles can participate in a variety of chemical reactions. For example, they can act as ligands in coordination chemistry, and they can undergo electrophilic and nucleophilic substitution reactions .Physical And Chemical Properties Analysis

Thiazoles are typically colorless, aromatic liquids that have a heterocyclic structure. They are polar due to the presence of electronegative sulfur and nitrogen atoms in the ring .Aplicaciones Científicas De Investigación

Organic Electronics

The thiazolo[5,4-d]thiazole moiety is an electron-deficient system with high oxidative stability and a rigid planar structure, which is beneficial for efficient intermolecular π–π overlap. This makes it a promising building block in the synthesis of semiconductors for plastic electronics . The compound’s structure could potentially be utilized to create materials with enhanced charge transport properties.

Nonlinear Optical Materials

Porphyrin-based porous organic frameworks that incorporate thiazolo[5,4-d]thiazole bridges have shown promising nonlinear optical (NLO) properties . The compound could be explored for its NLO applications due to its structural similarity, potentially leading to materials with high nonlinear absorption coefficients and figures of merit.

Mecanismo De Acción

Target of Action

Similar thiazole-quinolinium derivatives have been reported to target ftsz, a protein essential for bacterial cell division .

Mode of Action

Related thiazole-quinolinium derivatives have been found to stimulate ftsz polymerization in bacterial cells, disrupting its dynamic assembly and z-ring formation . This inhibition of a crucial step in bacterial cell division could potentially represent their main mechanism of antibacterial activity.

Biochemical Pathways

The disruption of ftsz polymerization by related compounds suggests that the compound may interfere with bacterial cell division pathways .

Result of Action

Related compounds have been observed to alter the morphology of bacterial cells, causing them to display a more elongated shape compared to untreated cells .

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-(4-chlorophenyl)ethyl]-2-[(4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClN3O2S/c1-14-2-6-16(7-3-14)21(28)27-23-26-20-18(10-11-19(20)30-23)22(29)25-13-12-15-4-8-17(24)9-5-15/h2-9,18H,10-13H2,1H3,(H,25,29)(H,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBICCJORSLAKQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC3C(=O)NCCC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorophenethyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-(4-methylthiophene-2-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2861770.png)

![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2861781.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2861783.png)

![N-(3-fluorophenyl)-2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2861786.png)

![N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2861787.png)

![7-(4-Cyclohexylpiperazin-1-yl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2861789.png)